N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features allyl groups attached to the nitrogen and sulfur atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl groups or to modify the thieno[3,2-d]pyrimidine core.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it binds to the enzyme and disrupts its function, leading to a decrease in ATP production in bacteria . This inhibition can impair bacterial growth and survival, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Lacks the allyl groups but shares the same core structure.
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of an allyl group on the sulfur atom.
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Lacks the N-allyl group but retains the allylsulfanyl group.
Uniqueness
N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the presence of both allyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The dual allyl substitution can also influence its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDZYIVSFPCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1SC=C2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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